molecular formula C9H9N3O4 B14679380 N-[(4-Nitrophenyl)carbamoyl]acetamide CAS No. 33034-72-9

N-[(4-Nitrophenyl)carbamoyl]acetamide

Cat. No.: B14679380
CAS No.: 33034-72-9
M. Wt: 223.19 g/mol
InChI Key: HYOOFOQJWDBZEA-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)carbamoyl]acetamide is a chemical compound for research and development purposes. As a nitrophenyl derivative, this compound may serve as a valuable intermediate or building block in organic synthesis, potentially for the creation of more complex molecules in medicinal chemistry and materials science. Researchers might investigate its properties for specific catalytic reactions or as a precursor in the development of active compounds. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any household, personal, or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33034-72-9

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N-[(4-nitrophenyl)carbamoyl]acetamide

InChI

InChI=1S/C9H9N3O4/c1-6(13)10-9(14)11-7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H2,10,11,13,14)

InChI Key

HYOOFOQJWDBZEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 4 Nitrophenyl Carbamoyl Acetamide and Analogues

Design Principles for the Formation of the N-Carbamoyl Acetamide (B32628) Moiety

The N-carbamoyl acetamide moiety is essentially an N,N'-disubstituted urea (B33335) derivative, where one nitrogen is part of an acetamide group and the other is attached to the 4-nitrophenyl group. The central design principle for its formation revolves around the creation of the carbonyl-diamino (-NH-CO-NH-) linkage.

Key strategies often involve the reaction of a nucleophilic amine component with an electrophilic carbonyl species. In the context of N-[(4-Nitrophenyl)carbamoyl]acetamide, two primary retrosynthetic disconnections can be considered:

Disconnection A: Breaking the bond between the carbamoyl (B1232498) carbon and the acetamide nitrogen. This suggests a reaction between an activated 4-nitrophenyl carbamate (B1207046) or isocyanate derivative (electrophile) and acetamide (nucleophile).

Disconnection B: Breaking the bond between the carbamoyl carbon and the 4-nitrophenyl nitrogen. This implies a reaction between an acetamide-derived isocyanate or carbamoyl chloride (electrophile) and 4-nitroaniline (B120555) (nucleophile).

The reactivity of the chosen synthons is paramount. Isocyanates are highly effective electrophiles for this purpose due to the electrophilicity of the central carbon atom. The nucleophilicity of the amine or amide nitrogen is another critical factor; primary amines are generally more nucleophilic than amides. However, the nitrogen of an amide can be induced to react under appropriate conditions, often involving deprotonation with a base to enhance its nucleophilicity.

Strategies for Incorporating the 4-Nitrophenyl Substituent

The incorporation of the 4-nitrophenyl group can be achieved at different stages of the synthesis, either by starting with a precursor already containing this moiety or by introducing the nitro group onto an existing phenyl ring.

Starting with a 4-Nitrophenyl Precursor: This is often the more direct and common approach. Commercially available compounds like 4-nitroaniline or 4-nitrophenyl isocyanate serve as excellent starting materials. Using these precursors ensures the correct regiochemistry of the nitro group from the outset, avoiding the formation of ortho or meta isomers. For instance, 4-nitrophenyl isocyanate directly provides the entire N-(4-nitrophenyl)carbamoyl portion of the target molecule, requiring only the reaction with the acetamide component.

Electrophilic Aromatic Substitution (Nitration): An alternative strategy involves the nitration of a precursor molecule, such as N-(phenylcarbamoyl)acetamide. In this case, the directing effects of the existing substituent on the aromatic ring are crucial. The N-carbamoyl acetamide group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the ring to stabilize the intermediate carbocation (arenium ion) formed during electrophilic attack. lkouniv.ac.inresearchgate.net Therefore, nitration would be expected to yield a mixture of ortho and para products, from which the desired para-isomer would need to be separated. This approach is generally less efficient due to the potential for isomer formation and the need for subsequent purification steps. jcbsc.org

Optimized Reaction Conditions and Mechanisms for High-Yield Synthesis

A high-yield synthesis of this compound relies on the selection of appropriate reaction pathways and the optimization of conditions such as solvent, temperature, and catalysts.

While not the most direct route to the final product, the synthesis of a key intermediate, N-(4-nitrophenyl)acetamide, is a classic example of electrophilic aromatic substitution. jcbsc.orgresearchgate.net This intermediate could potentially be further elaborated to the target molecule.

The standard procedure involves the nitration of N-phenylacetamide (acetanilide). jcbsc.orgresearchgate.net

Reaction: N-phenylacetamide is treated with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgresearchgate.net

Mechanism: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The aromatic ring of acetanilide (B955) then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. lkouniv.ac.in Due to steric hindrance from the acetamido group, the para-product, N-(4-nitrophenyl)acetamide, is typically the major product. researchgate.net Finally, a weak base (like water or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

Conditions: The reaction is highly exothermic and requires careful temperature control, usually by cooling in an ice bath to keep the temperature below 20°C, to prevent over-nitration and side reactions. jcbsc.orgresearchgate.net

Parameter Condition Purpose
Reagents Conc. HNO₃ / Conc. H₂SO₄Generation of the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com
Substrate N-phenylacetamideAromatic precursor with an ortho-, para-directing group. lkouniv.ac.in
Temperature 5-20°CTo control the exothermic reaction and prevent side products. jcbsc.org
Work-up Pouring into ice-waterTo precipitate the solid product and quench the reaction. jcbsc.org

A more direct and efficient synthesis of this compound involves a carbamoylation reaction. The most straightforward approach is the reaction between acetamide and 4-nitrophenyl isocyanate.

Reaction: Acetamide is reacted with 4-nitrophenyl isocyanate in an appropriate solvent.

Mechanism: This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the acetamide possesses a lone pair of electrons and acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This leads to the formation of a zwitterionic intermediate, which quickly rearranges through a proton transfer (either directly or solvent-mediated) to yield the final stable this compound product.

Conditions: These reactions are often carried out in aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to prevent reaction of the isocyanate with the solvent. The reaction can often proceed at room temperature. In some cases, a non-nucleophilic base may be used to deprotonate the acetamide, thereby increasing its nucleophilicity and reaction rate.

An alternative, though less common, carbamoylation strategy could involve the use of a carbamoyl chloride, such as N-(4-nitrophenyl)carbamoyl chloride. This would react with acetamide in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct. google.com

Reagent 1 (Nucleophile) Reagent 2 (Electrophile) Mechanism Key Conditions
Acetamide4-Nitrophenyl isocyanateNucleophilic additionAprotic solvent (e.g., THF, DMF), room temperature
AcetamideN-(4-nitrophenyl)carbamoyl chlorideNucleophilic acyl substitutionAprotic solvent, tertiary amine base (e.g., triethylamine)

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and residual solvents.

Isolation: If the product precipitates from the reaction mixture, as is common for crystalline solids, it can be isolated by vacuum filtration. bohrium.com The solid is then washed with a suitable solvent (one in which the product is poorly soluble but impurities are soluble) to remove surface contaminants.

Purification: The primary method for purifying solid organic compounds is recrystallization. For this compound and its analogues like N-(4-nitrophenyl)acetamide, a binary solvent system such as ethanol-water has proven effective. jcbsc.org The crude product is dissolved in a minimum amount of the hot solvent (or the better solvent of the pair), and the second solvent (in which the compound is less soluble) is added until the solution becomes turbid. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

Characterization: The identity and purity of the final product are confirmed using various analytical techniques.

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product. jcbsc.org

Melting Point Determination: A pure crystalline solid has a sharp, characteristic melting point range. bohrium.com

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N-H stretching, C=O stretching (for both amide and urea functionalities), and the asymmetric and symmetric stretching of the nitro group (NO₂). jcbsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by showing the chemical environment, number, and connectivity of all hydrogen and carbon atoms. bohrium.com

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming the structure. jcbsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Nitrophenyl Carbamoyl Acetamide

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of N-[(4-Nitrophenyl)carbamoyl]acetamide is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational modes include the N-H stretching of the amide and carbamoyl (B1232498) groups, the C=O stretching of the acetamide (B32628) and carbamoyl functionalities, and the symmetric and asymmetric stretching of the nitro group. The aromatic C-H and C=C stretching vibrations from the phenyl ring would also be prominent.

Based on data from similar compounds like N-(4-nitrophenyl) acetamide, the amide N-H stretch is anticipated in the range of 3275-3903 cm⁻¹. jcbsc.org The carbonyl (C=O) stretching vibrations are expected around 1678 cm⁻¹. jcbsc.org The nitro group (N=O) typically shows strong absorption bands, and for a para-substituted compound, these are expected around 1559 cm⁻¹ and 1540 cm⁻¹. jcbsc.org

Table 1: Expected FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Strong, Broad N-H Stretching (Amide and Carbamoyl)
~3100 Medium Aromatic C-H Stretching
~2950 Weak Aliphatic C-H Stretching
~1700 Strong C=O Stretching (Carbamoyl)
~1670 Strong C=O Stretching (Acetamide)
~1600 Medium Aromatic C=C Stretching
~1550 Very Strong Asymmetric NO₂ Stretching
~1520 Medium N-H Bending
~1340 Very Strong Symmetric NO₂ Stretching
~850 Strong Para-disubstituted Benzene (B151609) C-H Bending

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. The symmetric stretching of the nitro group, often weak in the IR spectrum, is expected to show a strong band in the Raman spectrum. The C=C stretching vibrations of the phenyl ring would also be prominent.

Table 2: Expected FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Aromatic C-H Stretching
~1600 Strong Aromatic C=C Stretching
~1340 Very Strong Symmetric NO₂ Stretching
~1100 Medium Aromatic Ring Breathing
~850 Medium Para-disubstituted Benzene Ring Deformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide N-H protons, and the methyl protons of the acetamide group.

The protons on the para-substituted benzene ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating carbamoyl-acetamide group. The N-H protons of the amide and carbamoyl groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. The methyl protons of the acetamide group would appear as a sharp singlet.

Table 3: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 Singlet 1H -NH-C(=O)- (Carbamoyl)
~9.8 Singlet 1H -NH-C(=O)- (Amide)
~8.2 Doublet 2H Aromatic H (ortho to NO₂)
~7.8 Doublet 2H Aromatic H (meta to NO₂)
~2.1 Singlet 3H -CH₃ (Acetamide)

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbons of the carbamoyl and acetamide groups are expected to appear in the downfield region of the spectrum. The aromatic carbons will show several signals, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the nitro group is expected to be significantly downfield, while the carbons ortho and meta to the nitro group will also have characteristic shifts. The methyl carbon of the acetamide group will appear in the upfield region.

Table 4: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~170 C=O (Acetamide)
~155 C=O (Carbamoyl)
~145 Aromatic C (ipso to NO₂)
~142 Aromatic C (ipso to N)
~125 Aromatic C (ortho to NO₂)
~120 Aromatic C (meta to NO₂)
~24 -CH₃ (Acetamide)

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations would be expected between the aromatic protons and the ipso-carbons, as well as between the N-H protons and the carbonyl carbons. Correlations between the methyl protons and the acetamide carbonyl carbon would also be observed, confirming the acetamide fragment.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

The electronic absorption spectrum of this compound, recorded on a Perkin Elmer Lambda UV/VIS 25 spectrophotometer in the 200 to 400 nm range, reveals distinct absorption maxima at 315.78 nm, 223.45 nm, and 201.39 nm. nih.gov These absorptions are attributed to electronic transitions within the molecule's chromophoric systems. The molecular structure incorporates several key chromophores: the nitrophenyl group and the acetamide moiety. The interaction between the electron-withdrawing nitro group (-NO2) and the electron-donating amino group of the acetamide, conjugated through the benzene ring, significantly influences the electronic transitions observed.

The absorption band at 315.78 nm is likely attributable to a π → π* transition with significant charge-transfer character. chemrxiv.org This transition involves the excitation of an electron from a π molecular orbital, predominantly located on the benzene ring and the acetamide nitrogen, to a π* antibonding molecular orbital, which is largely centered on the nitro group. This intramolecular charge transfer from the electron-donating acetamide-substituted ring to the electron-withdrawing nitro group is a characteristic feature of "push-pull" aromatic systems.

The more intense absorptions observed at shorter wavelengths, 223.45 nm and 201.39 nm, are characteristic of π → π* transitions within the benzenoid system. nih.gov These transitions involve the excitation of electrons within the delocalized π system of the aromatic ring. The substitution on the benzene ring modifies the energies of these transitions compared to unsubstituted benzene.

Table 1: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) (nm)Probable Electronic TransitionAssociated Chromophore
315.78π → π* (Charge-Transfer)Nitrophenylacetamide System
223.45π → πBenzenoid Ring
201.39π → πBenzenoid Ring

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry provides crucial information for the structural elucidation of this compound, confirming its molecular weight and offering insights into its fragmentation behavior under ionization. The molecular formula of the compound is C8H8N2O3, corresponding to a molecular weight of approximately 180.16 g/mol . nih.gov The mass spectrum confirms this molecular weight with the presence of the molecular ion peak (M+).

The fragmentation of this compound under mass spectrometric conditions can be rationalized by considering the cleavage of its most labile bonds and the stability of the resulting fragments. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO2) or nitric oxide (NO). nih.govyoutube.com Additionally, amide linkages are susceptible to cleavage.

A plausible fragmentation pathway for this compound is initiated by the ionization of the molecule. The molecular ion can then undergo several fragmentation steps:

Loss of the nitro group: A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of a nitro group (•NO2, mass 46), resulting in a fragment ion at m/z 134.

Loss of nitric oxide: Alternatively, the molecular ion can lose a nitric oxide radical (•NO, mass 30), a common fragmentation for aromatic nitro compounds, yielding a fragment at m/z 150.

Amide bond cleavage: Cleavage of the amide bond can occur in two ways. Loss of the acetamide radical (•NHCOCH3, mass 58) would result in a nitrophenyl cation at m/z 122. Conversely, the loss of the nitrophenyl radical would generate an acetamide cation.

Formation of the phenyl cation: Further fragmentation of nitrophenyl-containing ions can lead to the formation of the phenyl cation at m/z 77 after the loss of the remaining substituents.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonNeutral Loss
180[C8H8N2O3]+• (Molecular Ion)-
150[C8H8NO2]+••NO
134[C8H8NO]+•NO2
122[C6H4NO2]+•NHCOCH3
77[C6H5]+CNO2H3

Crystallographic Data for this compound Not Currently Available in Public Databases

A thorough search of scientific literature and crystallographic databases for experimental data on the crystal structure of this compound has found no specific single-crystal X-ray diffraction studies for this compound. Consequently, detailed information regarding its crystallographic parameters and solid-state architecture, as requested, cannot be provided at this time.

The investigation sought to uncover key structural details, including:

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The foundational experimental data required to determine the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Crystal Packing and Lattice Parameters: This includes the determination of the crystal system, space group, unit cell dimensions (the fundamental repeating unit of the crystal lattice), and the asymmetric unit content (Z' value), which describes the number of chemically independent molecules in the repeating unit.

While crystallographic studies are available for structurally related compounds, such as other derivatives of nitrophenyl ureas and acetamides, this information cannot be extrapolated to accurately describe the specific crystalline structure of this compound. Each compound, with its unique molecular structure, will exhibit a distinct crystal packing and set of intermolecular interactions.

Without the primary crystallographic data from a dedicated study on this compound, the generation of a scientifically accurate article detailing its solid-state architecture is not possible. Further experimental research, specifically a single-crystal X-ray diffraction analysis of this compound, would be required to elucidate the information necessary to fulfill the detailed structural inquiries.

Crystallographic Investigations and Solid State Architecture of N 4 Nitrophenyl Carbamoyl Acetamide

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Methodology

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than the sum of all other promolecules in the crystal. The resulting surface provides a unique three-dimensional picture of the molecular environment and is instrumental in understanding the forces that govern crystal packing.

Two-Dimensional Fingerprint Plots and Their Contributions

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a concise summary of all intermolecular contacts in the crystal. These plots are graphs of the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The color and intensity of the points on the plot indicate the relative frequency of each type of contact.

For N-[(4-Nitrophenyl)carbamoyl]acetamide, one would expect the 2D fingerprint plot to reveal the prevalence of specific interactions. Given the molecular structure, the most significant contributions would likely arise from:

O···H/H···O contacts: These would appear as distinct "wings" or "spikes" on the plot and represent hydrogen bonding interactions, primarily involving the nitro group oxygen atoms and the amide protons.

H···H contacts: These typically form a large, diffuse region in the center of the plot and represent the most abundant, though weaker, van der Waals interactions.

C···H/H···C contacts: These would also be visible and represent weaker C-H···π interactions or other van der Waals forces.

N···H/H···N and O···N/N···O contacts: Contacts involving the nitrogen atoms of the nitro and amide groups would also be present, providing further insight into the packing arrangement.

A hypothetical data table summarizing the percentage contributions of these contacts for this compound would be structured as follows:

Intermolecular ContactContribution (%)
H···HData not available
O···H/H···OData not available
C···H/H···CData not available
N···H/H···NData not available
O···N/N···OData not available
C···CData not available
OtherData not available

Shape Index, Curvedness, and dnorm Mapping for Surface Characterization

Further characterization of the Hirshfeld surface is achieved through properties like shape index, curvedness, and dnorm mapping.

Shape Index: This property provides a qualitative measure of the local shape of the Hirshfeld surface. Red regions on the shape index map typically indicate concave areas, often associated with π-π stacking interactions where aromatic rings are in close contact. Blue regions represent convex areas. For this compound, the presence of the nitrophenyl ring would make the analysis of the shape index particularly interesting for identifying potential π-π stacking motifs.

Curvedness: This property highlights the flatness or sharpness of the surface. Low curvedness values correspond to flat regions, which are also indicative of planar stacking between molecules. High curvedness values signify sharp edges, often where different parts of the molecule interact.

dnorm Mapping: The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It is calculated from di, de, and the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white regions indicate contacts that are approximately at the van der Waals separation. For this compound, prominent red spots would be expected around the amide and nitro groups, corresponding to N-H···O and potentially C-H···O hydrogen bonds.

Implications of Crystal Structure on Material Properties and Further Research

The elucidation of the crystal structure of this compound would have significant implications for understanding its material properties. The nature and strength of the intermolecular interactions, as revealed by Hirshfeld surface analysis, directly influence physical characteristics such as:

Melting point and thermal stability: Stronger and more numerous intermolecular interactions, such as a robust hydrogen-bonding network, would lead to a higher melting point and greater thermal stability.

Solubility: The ability of a solvent to disrupt the crystal lattice is dependent on the strength of the intermolecular forces within the crystal.

Mechanical properties: The arrangement of molecules in the solid state affects the material's hardness, elasticity, and other mechanical behaviors.

Optical properties: For a molecule containing a nitroaromatic system, the crystal packing can influence its photophysical properties, including its absorption and emission characteristics.

Further research into this compound is contingent upon obtaining its single-crystal X-ray diffraction data. Once the crystal structure is determined, a full analysis as outlined above can be performed. This would not only provide fundamental insights into the solid-state behavior of this specific compound but also contribute to the broader understanding of structure-property relationships in related nitroaromatic amides. Such studies are crucial for the rational design of new materials with tailored properties for applications in various fields of science and technology.

Computational and Theoretical Chemistry Studies of N 4 Nitrophenyl Carbamoyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. For N-[(4-Nitrophenyl)carbamoyl]acetamide, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict its molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Theoretical calculations have been performed to identify the ground state structure of this compound. The optimized geometrical parameters, including bond lengths and bond angles, provide a detailed picture of the molecular framework.

For instance, the C-N bond lengths within the urea (B33335) moiety and the phenyl ring, as well as the C=O and N-O bond distances, have been calculated. These theoretical values are often found to be in good agreement with experimental data obtained from X-ray crystallography, validating the computational approach. The planarity of the phenyl ring and the relative orientation of the acetamide (B32628) and nitrophenyl groups are key features determined through this analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
O1-N11.242C3-C2-N2119.2
N2-C11.405C7-N2-C2127.8
N2-C71.398N2-C7-N3113.8
N3-C71.391N2-C7-O2121.5
N3-C81.401O2-C7-N3124.7
C8-O31.221C7-N3-C8125.8
C8-C91.514N3-C8-O3122.9
N3-C8-C9114.7
O3-C8-C9122.4

Data computed using DFT/B3LYP/6-311++G(d,p) method.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are crucial for assigning the observed experimental bands to specific molecular vibrations. Theoretical vibrational frequencies are calculated for the optimized geometry, and these are then correlated with the experimental spectra.

Key vibrational modes for this compound include the N-H stretching, C=O stretching of the urea and amide groups, and the symmetric and asymmetric stretching of the NO2 group. For example, the NH stretching vibrations are typically observed in the 3300-3100 cm⁻¹ region. The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set effects, show excellent correlation with experimental FT-IR and FT-Raman data, enabling a complete and reliable assignment of the vibrational spectrum.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

AssignmentFT-IR (Experimental)FT-Raman (Experimental)B3LYP/6-311++G(d,p) (Calculated)
NH stretching332533273448
CH stretching (aromatic)311131133107
CH3 asymmetric stretching292729312999
C=O stretching (amide)172017221739
C=O stretching (urea)1685-1695
NH bending1618-1607
NO2 asymmetric stretching158915911585
CC stretching (aromatic)150215041510
NO2 symmetric stretching134013421345

Analysis of Electronic Structure and Reactivity

DFT calculations also provide profound insights into the electronic properties and chemical reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.

For this compound, the HOMO is primarily localized over the carbamoyl (B1232498) acetamide part of the molecule, while the LUMO is distributed over the nitrophenyl ring. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. Related chemical reactivity descriptors, such as chemical hardness (η) and softness (S), can be derived from the HOMO and LUMO energies, offering further understanding of the molecule's reactivity profile.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-7.21
LUMO Energy-3.25
HOMO-LUMO Energy Gap (ΔE)3.96
Chemical Hardness (η)1.98
Chemical Softness (S)0.505

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP analysis reveals that the most negative potential is located around the oxygen atoms of the nitro and carbonyl groups, indicating these are the primary sites for electrophilic interactions. The regions of positive potential are found around the N-H protons, suggesting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by studying intramolecular charge transfer and donor-acceptor interactions. This analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

Computational Prediction of Total Energy, Electron Affinity, and Ionization Energy

The total energy, electron affinity (EA), and ionization energy (IE) are fundamental quantum chemical descriptors that quantify the stability and redox properties of a molecule. Total energy refers to the molecule's energy in its optimized, lowest-energy state (ground state). Ionization energy is the minimum energy required to remove an electron from the molecule, while electron affinity is the energy released when an electron is added.

These properties are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio approaches. Within the framework of Koopmans' theorem, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to approximate the ionization energy and electron affinity, respectively.

Ionization Energy (IE) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Table 1: Illustrative Predicted Energy Properties of a Structurally Related Nitrophenyl Compound This table presents data for 3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one to illustrate the output of typical quantum chemical calculations, as specific data for the title compound is not available in the searched literature.

PropertyComputational MethodPredicted Value (eV)
Total EnergyDFT/B3LYPNot Reported
EHOMODFT/B3LYP-6.52
ELUMODFT/B3LYP-2.93
Ionization Energy (IE)DFT/B3LYP6.52
Electron Affinity (EA)DFT/B3LYP2.93

Source: Adapted from theoretical studies on related compounds.

Ab Initio Molecular Orbital Investigations for Electronic Properties

Ab initio molecular orbital theory provides a robust framework for understanding the electronic properties of a molecule, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state.

Computational studies on related N-Aryl-N′-4-Nitrophenyl ureas have utilized calculations of electrostatic surface potential (ESP) to identify regions of the molecule that are electron-rich or electron-poor. researchgate.net For this compound, the ESP would likely show negative potential (electron-rich) around the oxygen atoms of the carbonyl and nitro groups, and the nitrogen atoms, making them potential sites for electrophilic attack. Conversely, positive potential would be expected around the N-H protons.

The electronic properties derived from such calculations are crucial for predicting how the molecule interacts with other chemical species.

Table 2: Illustrative Predicted Electronic Properties of a Structurally Related Nitrophenyl Compound This table presents data for 3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one to illustrate the output of typical quantum chemical calculations.

PropertyComputational MethodPredicted Value (eV)
HOMO-LUMO Gap (ΔE)DFT/B3LYP3.59
Absolute Electronegativity (χ)DFT/B3LYP4.73
Global Hardness (η)DFT/B3LYP1.80
Global Softness (S)DFT/B3LYP0.28

Source: Adapted from theoretical studies on related compounds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational stability, flexibility, and intermolecular interactions of a compound like this compound in various environments (e.g., in a vacuum, in solution, or in a crystalline state).

For molecules with rotatable bonds, such as the urea linkage in the title compound, different conformations (rotamers) may exist. Computational studies on N,N′-diphenyl urea derivatives have shown that planar, trans-trans conformations can be more stable than twisted rotamers. researchgate.net MD simulations can be employed to explore the potential energy surface of the molecule, identify low-energy conformers, and calculate the energy barriers between them. This provides insight into the molecule's preferred shapes and its dynamic behavior at the atomic level. Studies on urea crystals, for instance, have used MD to investigate mobility and sublimation, revealing mechanisms of melting that begin at the corners and edges of the crystal. researchgate.net

Computational Prediction of Reactive Sites (e.g., ALIE, Fukui Functions)

Identifying the most reactive sites within a molecule is a key application of computational chemistry. Conceptual DFT provides descriptors for this purpose, with Fukui functions being among the most widely used. The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.com

f+(r) indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f-(r) indicates the reactivity towards an electrophilic attack (where the molecule donates an electron).

For this compound, the presence of the electron-withdrawing nitro group strongly influences the electron distribution. mdpi.com Theoretical investigations have shown that nitro groups tend to attract electrons, which can affect the Fukui values across the molecule. mdpi.com Calculations on similar molecules suggest that the oxygen and nitrogen atoms of the nitro and carbonyl groups would be the most likely sites for electrophilic attack, as indicated by local softness indices derived from Fukui functions. Average Local Ionization Energy (ALIE) is another descriptor that can map the regions from which an electron is most easily removed, thus identifying sites susceptible to electrophilic attack.

Table 3: Illustrative Fukui Function Analysis for Identifying Reactive Sites This table illustrates the type of data obtained from a Fukui function analysis. The values are hypothetical and serve to explain the concept.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Dual Descriptor (f+ - f-)Predicted Reactivity
Carbonyl Oxygen (O)0.080.15-0.07Site for Electrophilic Attack
Nitro Oxygen (O)0.120.19-0.07Site for Electrophilic Attack
Amide Nitrogen (N)0.050.09-0.04Site for Electrophilic Attack
Aromatic Carbon (ortho to NO2)0.100.03+0.07Site for Nucleophilic Attack

Theoretical Studies on Degradation Pathways (e.g., Bond Dissociation Energies - BDE)

Theoretical studies can elucidate potential degradation pathways by calculating the Bond Dissociation Energy (BDE) for various bonds within the molecule. BDE is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. The bond with the lowest BDE is typically the most likely to break first during thermal decomposition.

In molecules containing nitroaromatic and amide groups, several bonds could be susceptible to cleavage. For this compound, potential degradation pathways could involve the cleavage of the C-N bond connecting the nitro group to the phenyl ring, the N-C bonds of the urea moiety, or the N-H bonds. Theoretical studies on the decomposition of N,N'-dinitrourea, a related compound, have shown that the N-N bonds are the first to break with increasing temperature. researchgate.net For the title compound, DFT calculations could be used to compute the BDE for each bond, thereby identifying the weakest link and predicting the initial step of its thermal degradation.

Table 4: Representative Bond Dissociation Energies (BDEs) for Relevant Bond Types This table provides general BDE values for bond types present in or similar to those in the title compound to illustrate the concept. These are not calculated values for the specific molecule.

Bond TypeGeneral BDE (kJ/mol)
Aromatic C—NO2~260
C(O)—NH~380
Aromatic C—NH~430
N—H~460

Source: Adapted from general BDE tables and computational studies on related compounds. researchgate.netucsb.edu

Molecular Interactions and Derivatization Strategies for N 4 Nitrophenyl Carbamoyl Acetamide Analogues

Investigation of Intra- and Intermolecular Interactions in Solution and Solid Phases

The structural and conformational properties of N-acylureas, including N-[(4-Nitrophenyl)carbamoyl]acetamide, are significantly influenced by a network of intra- and intermolecular interactions, particularly hydrogen bonds. In both solution and solid phases, these interactions dictate the molecule's preferred geometry and packing arrangement.

A predominant feature of N-acylurea derivatives is the formation of a stable six-membered pseudo-ring through an intramolecular N–H···O=C hydrogen bond. researchgate.netresearchgate.net This interaction occurs between the hydrogen of the urea's NH group and the oxygen of the acetyl carbonyl group. researchgate.net This quasi-cyclic conformation is a result of moderate-strength, resonance-assisted hydrogen bonding. researchgate.net The stability conferred by this intramolecular bond often results in a planar conformation of the core N-acylurea moiety, with the C=O bonds frequently adopting an opposite or "S-shape" orientation. researchgate.net Natural Bond Orbital (NBO) analysis of related structures has demonstrated that this stability arises from a strong hyperconjugative interaction between the lone pairs of the carbonyl oxygen and the antibonding orbital of the N-H group. researchgate.netresearchgate.net

In the solid state, the crystal packing of N-acylureas is governed by a combination of intermolecular hydrogen bonds. Centrosymmetric dimers are common, formed through intermolecular N–H···O bonds between the urea (B33335) moieties of adjacent molecules. researchgate.net These interactions can also lead to the formation of infinite chains or more complex two- and three-dimensional networks. nih.govmdpi.com For instance, single-crystal X-ray diffraction of bis-acylureas reveals that each molecule can form biaxial hydrogen bonds with four neighboring molecules, creating a grid-like crystalline structure. nih.gov In nitrophenyl-containing amides, the nitro group can also participate in hydrogen bonding, acting as a hydrogen bond acceptor (N–H···O(nitro)). nih.gov The presence and position of the nitro group can significantly alter the packing motif compared to analogues lacking this group. nih.gov

Table 1: Summary of Key Molecular Interactions in N-Acylurea Structures

Interaction TypeDescriptionStructural ConsequencePhase
Intramolecular N–H···O=CHydrogen bond between the urea N-H and the acetyl C=O.Formation of a stable six-membered pseudo-ring; planar conformation. researchgate.netresearchgate.netSolution & Solid
Intermolecular N–H···O=CHydrogen bond between the N-H of one molecule and a C=O group of an adjacent molecule.Formation of dimers, infinite chains, or sheets. researchgate.netnih.govSolid
Intermolecular N–H···O(nitro)Hydrogen bond where the nitro group acts as the acceptor.Influences crystal packing, creating specific chain or network motifs. nih.govSolid
Intermolecular C–H···OWeaker hydrogen bonds that contribute to the overall crystal packing consolidation. researchgate.netStabilization of the three-dimensional crystal lattice.Solid

Structure-Reactivity Relationship Studies in Related Nitrophenyl-containing Amides and Ureas

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its constituent functional groups, particularly the 4-nitrophenyl moiety. The nitro group is strongly electron-withdrawing, which modulates the reactivity of the entire molecule.

This electron-withdrawing effect has several key consequences:

Increased Acidity of N-H Protons: The nitro group decreases the electron density on the aromatic ring, which in turn pulls electron density from the adjacent urea nitrogen atom. This inductive effect increases the acidity of the N-H protons, making them more susceptible to deprotonation by a base.

Enhanced Electrophilicity of Carbonyl Carbons: The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilic character of the adjacent urea carbonyl carbon. This makes it a more favorable site for nucleophilic attack.

Leaving Group Potential: The 4-nitrophenoxide anion is a relatively stable, good leaving group. In reactions involving the cleavage of the C-N bond (between the phenyl ring and the urea nitrogen), the presence of the nitro group facilitates the departure of the nitrophenyl moiety. Kinetic studies on the aminolysis of 4-nitrophenyl esters and carbonates demonstrate this principle, where the 4-nitrophenyl group acts as the leaving group in nucleophilic substitution reactions. researchgate.net

The position of the nitro group is also critical. While the target compound has a para-nitro group, studies on related isomers show that an ortho-nitro group can participate in intramolecular hydrogen bonding, which can affect molecular conformation and reactivity. nih.govnih.gov For instance, the rearrangement of N-2-nitrophenyl hydrazonyl bromides to form amide bonds relies on the presence of the ortho-nitro functionality. nih.govacs.org In the case of this compound, the para-position of the nitro group primarily exerts its influence through resonance and inductive effects, modifying the reactivity of the distal amide and urea groups without direct intramolecular interaction.

Synthetic Accessibility and Chemical Transformations of this compound

N-acylureas are a well-established class of compounds with several general synthetic routes available. The synthesis of this compound can be approached through these established methods. A common and effective strategy involves the reaction of a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), which proceeds under mild conditions to afford N-acylurea derivatives in high yields. researchgate.net Another versatile method is the reaction of pre-formed isocyanates with amides. For the target molecule, this would involve the reaction of 4-nitrophenyl isocyanate with acetamide (B32628). Conversely, the reaction of N-acylisocyanates with amines can also be employed. reading.ac.uk

A plausible synthesis for a precursor, N-(4-nitrophenyl)acetamide (p-nitroacetanilide), involves the electrophilic nitration of N-phenylacetamide (acetanilide) using a mixture of nitric acid and sulfuric acid. jcbsc.orgresearchgate.net This reaction primarily yields the para-substituted product due to the ortho,para-directing effect of the acetamido group. researchgate.net The resulting N-(4-nitrophenyl)acetamide could then be further elaborated to form the target acylurea.

Table 2: Plausible Synthetic Routes for N-Acylureas

Reactant 1Reactant 2Product TypeReference/Principle
Carboxylic Acid (e.g., Acetic Acid)Substituted Urea + Carbodiimide (e.g., DCC)N-AcylureaCondensation reaction. researchgate.net
Isocyanate (e.g., 4-Nitrophenyl isocyanate)Amide (e.g., Acetamide)N-AcylureaAddition reaction. reading.ac.uk
N-AcylisocyanatesAmine (e.g., 4-Nitroaniline)N-AcylureaAddition reaction. reading.ac.uk
Resin-bound Urea DerivativesAcyl ChloridesN-AcylureaSolid-phase synthesis technique. reading.ac.uk

The chemical transformations of this compound would primarily involve reactions at the two carbonyl centers. Under hydrolytic conditions (either acidic or basic), the molecule can be cleaved at the amide or urea linkages. The specific bond that breaks would depend on the reaction conditions, but the enhanced electrophilicity of the carbonyl carbons makes them susceptible to hydrolysis.

Design and Synthesis of Structural Analogues and Hybrid Molecules for Targeted Research Applications

The N-acylurea framework is an attractive scaffold in medicinal chemistry and materials science due to its structural rigidity, resemblance to peptide bonds, and significant hydrogen bonding potential. nih.govreading.ac.uk The structure of this compound offers multiple points for modification to create a library of analogues for targeted research applications.

Key derivatization strategies include:

Modification of the Phenyl Ring: The nitro group at the para-position can be replaced by other substituents with varying electronic properties (e.g., methoxy, chloro, methyl) to probe structure-activity relationships. The position of the substituent can also be varied (ortho, meta, para) to explore steric and electronic effects on molecular conformation and intermolecular interactions. mdpi.com

Variation of the Acyl Group: The terminal acetyl group (–COCH3) can be replaced with other aliphatic or aromatic acyl groups. This allows for the modulation of lipophilicity and the introduction of different steric profiles, which can be crucial for tuning the molecule's interaction with a biological target or for controlling self-assembly properties.

Substitution on Urea Nitrogens: The hydrogens on the urea nitrogens can be substituted with alkyl or aryl groups. This would prevent the formation of the intramolecular hydrogen bond and significantly alter the molecule's conformational preferences and intermolecular bonding patterns. reading.ac.uk

The synthesis of these analogues would follow the general synthetic routes outlined previously. For example, a diverse library of analogues could be generated by reacting a panel of substituted anilines with an acyl isocyanate or by coupling various carboxylic acids to a substituted urea using a carbodiimide. Such structural analogues and hybrid molecules are designed to serve as probes for biological systems, as building blocks for supramolecular structures, or as potential leads in drug discovery programs targeting enzymes or receptors where hydrogen bonding plays a critical role. archivepp.com

Table 3: Potential Derivatization Strategies for this compound

Modification SiteExample ModificationPurpose/Application
4-Nitrophenyl GroupReplace -NO₂ with -Cl, -OCH₃, -CF₃; vary position.Tune electronic properties, lipophilicity, and hydrogen bond accepting ability.
Acetyl GroupReplace with benzoyl, pivaloyl, or long-chain acyl groups.Alter steric bulk, solubility, and potential for π-stacking interactions.
Urea N-H GroupsAlkylation or arylation (e.g., N-methylation).Disrupt intra- and intermolecular H-bonding; alter conformation and solubility.
Core StructureReplace urea with thiourea.Modify hydrogen bonding geometry and electronic character.

Exploration of in Vitro Biological Activity and Structure Activity Relationship Sar Methodologies for N 4 Nitrophenyl Carbamoyl Acetamide and Its Derivatives

In Vitro Antimicrobial Activity Assessment Methodologies

The evaluation of the antimicrobial potential of N-[(4-Nitrophenyl)carbamoyl]acetamide and its derivatives involves a range of in vitro assays designed to determine their efficacy against various microorganisms, including bacteria and mycobacteria.

Evaluation of Antibacterial Efficacy (e.g., against specific bacterial strains like Klebsiella pneumoniae)

A fundamental method for assessing antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used technique for this purpose. This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium, such as Klebsiella pneumoniae. The plates are incubated under controlled conditions to allow for bacterial growth. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the bacteria.

In a study investigating the antibacterial potential of acetamide (B32628) derivatives, the MIC of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae was determined. The results showed that the presence of a chloro atom in the molecule appeared to enhance its antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of an Acetamide Derivative against Klebsiella pneumoniae

CompoundBacterial StrainMIC (µg/mL)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512

Note: Data extracted from a study on acetamide derivatives. mdpi.com

Assessment of Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The in vitro evaluation of antitubercular activity is critical for the discovery of new drugs to combat tuberculosis. A standard laboratory strain used for this purpose is Mycobacterium tuberculosis H37Rv. Various screening assays are employed to determine the efficacy of compounds against this slow-growing pathogen.

One such method is the BacTiter-Glo™ (BTG) Microbial Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A reduction in ATP levels in the presence of a test compound suggests an inhibitory effect on the mycobacteria. In a study on nitrotriazole- and imidazole-based amides and sulfonamides, this assay was used to screen for antitubercular activity against aerobic M. tuberculosis H37Rv. nih.gov

Another common method is the Alamar Blue susceptibility test. In this colorimetric assay, the dye resazurin (B115843) is added to the mycobacterial culture with the test compound. Viable, metabolically active cells reduce the blue resazurin to the pink resorufin, and the color change can be quantified to determine the extent of bacterial growth inhibition. Several studies have utilized this method to evaluate the in vitro antibacterial activity of various compounds against M. tuberculosis H37Rv. semanticscholar.org

While specific data for this compound was not found in the reviewed literature, studies on structurally related nitro-containing compounds provide insight into the methodologies used. For instance, a series of 3-nitrotriazole-based sulfonamides were found to be active against rapidly proliferating M. tuberculosis, with IC50 values ranging from 0.38 to 11.84 μM. nih.gov

In Vitro Antitumor Activity Screening Methodologies

The potential of this compound and its derivatives as anticancer agents is investigated through various in vitro screening methodologies that assess their effects on cancer cells.

Cell Line-Based Cytotoxicity Assays (e.g., MTT Assay) for Metabolic Activity Modulation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of chemical compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

The procedure typically involves seeding cancer cells in a 96-well plate and allowing them to adhere overnight. The cells are then treated with various concentrations of the test compound and incubated for a specific period, often 48 hours. Following incubation, the MTT reagent is added, and after a further incubation period, the formazan crystals are dissolved in a suitable solvent like DMSO. The absorbance is then read using a microplate reader. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. tbzmed.ac.ir

Investigation of Effects on Cancer Cell Proliferation and Viability

Beyond general cytotoxicity, specific assays are used to investigate the effects of compounds on cancer cell proliferation and viability. These assays can help to elucidate the mechanism of action of a potential anticancer agent.

In a study on phenylacetamide derivatives, the cytotoxic effects were evaluated against MCF7, MDA-MB468, and PC12 cancer cell lines using the MTT assay. The results indicated that some derivatives had significant cytotoxic effects, with IC50 values in the micromolar range. For example, a derivative with a para-nitro group showed a strong cytotoxic effect against MDA-MB468 cells. tbzmed.ac.ir

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives against Cancer Cell Lines

Compound DerivativeCancer Cell LineIC50 (µM)
3cMCF-70.7 ± 0.08
3dMCF-70.7 ± 0.4
3dMDA-MB-4680.6 ± 0.08
3dPC-120.6 ± 0.08
3j (para-nitro group)MDA-MB-4680.76 ± 0.09

Note: Data extracted from a study on phenylacetamide derivatives. tbzmed.ac.ir

In Vitro Anti-inflammatory Activity Evaluation Methodologies

The potential anti-inflammatory properties of this compound and its derivatives are assessed using in vitro assays that model key aspects of the inflammatory process.

One of the widely used in vitro methods to screen for anti-inflammatory activity is the inhibition of protein denaturation assay. Inflammation is often associated with the denaturation of proteins. This assay investigates the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin or egg albumin, induced by heat.

The methodology involves preparing a reaction mixture containing the test compound at various concentrations and a protein solution. This mixture is then heated to induce denaturation. The turbidity of the resulting solution is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates its ability to inhibit protein denaturation. The percentage of inhibition is calculated relative to a control.

In a study, various acetamido [(phenyl-4'-yl)-oxymethyl)]-2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles were shown to inhibit the thermal denaturation of bovine serum albumin. researchgate.net For instance, at a concentration of 250 µg/ml, some compounds exhibited a high percentage of inhibition of protein denaturation. researchgate.net

Table 3: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

CompoundConcentration (µg/ml)% Inhibition of Protein Denaturation
3a25083.24
4c25086.44
8c25085.14

Note: Data extracted from a study on thioxoacetamide derivatives. researchgate.net

Enzyme Inhibition Assays (e.g., Cyclooxygenase - COX - activity)

Enzyme inhibition assays are fundamental in determining the biological activity of a compound. For derivatives of this compound, a key area of investigation is their potential to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the primary enzymes in the prostaglandin (B15479496) synthesis pathway and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory agents to reduce gastrointestinal side effects. nih.govnih.gov

The in vitro evaluation of COX-1 and COX-2 inhibition is typically performed using purified enzymes (e.g., ovine COX-1 and human recombinant COX-2). nih.gov The assay measures the ability of a test compound to prevent the conversion of a substrate, such as arachidonic acid, into prostaglandins. The inhibitory activity is quantified as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for a Selection of 1,4-Benzoxazine Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)
3e >100 0.61 >163.9
3f >100 0.57 >175.4
3r >100 0.72 >138.8
3s >100 0.65 >153.8
Celecoxib (Standard) >100 0.30 >333.3

Data sourced from a study on 1,4-benzoxazine derivatives and is intended for illustrative purposes of COX inhibition assays. rsc.org

The selectivity index (SI) is a critical parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for inhibiting COX-2, which is a key objective in the design of modern anti-inflammatory drugs. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with target molecules at a molecular level. These approaches help in rationalizing experimental results and in designing new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by correlating variations in the physicochemical properties (descriptors) of the compounds with their observed biological activities.

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors are then used as independent variables in a regression analysis against the dependent variable, which is the biological activity (e.g., log(1/IC50)).

A general form of a QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

While a specific QSAR model for this compound derivatives as COX inhibitors is not available, studies on other classes of COX-2 inhibitors have identified key descriptors that influence their activity. nih.gov For example, in a QSAR analysis of various COX-2 inhibiting drugs, descriptors related to molecular shape, branching, and electronic properties were found to be important for activity. nih.gov Such models, once validated, can be used to predict the COX inhibitory activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov It is widely used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential new drug candidates.

In the context of this compound and its derivatives as potential COX inhibitors, molecular docking studies would be performed using the crystal structures of COX-1 and COX-2 enzymes. The compound of interest would be "docked" into the active site of each enzyme isoform to predict its binding mode and affinity.

Key interactions that are often analyzed in docking studies with COX enzymes include:

Hydrogen bonding: The formation of hydrogen bonds between the ligand and key amino acid residues in the active site, such as Arginine (Arg) and Tyrosine (Tyr).

Hydrophobic interactions: Interactions between nonpolar parts of the ligand and hydrophobic pockets within the enzyme's active site.

The results of a docking study are often expressed as a scoring function, which estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores and binding modes of a compound in both COX-1 and COX-2, researchers can predict its potential for selective COX-2 inhibition. For instance, the active site of COX-2 has a larger, more accessible side pocket compared to COX-1, and compounds that can favorably interact with this side pocket are often selective COX-2 inhibitors. nih.gov

While specific docking results for this compound are not published, docking studies of other COX inhibitors have successfully rationalized their observed activities and selectivities, providing a powerful tool for the structure-based design of new and improved inhibitors. nih.govresearchgate.net

Future Research Directions and Potential Academic Contributions of N 4 Nitrophenyl Carbamoyl Acetamide Research

Investigation of Unexplored Reaction Pathways and Synthetic Utility

The N-acylurea linkage in N-[(4-Nitrophenyl)carbamoyl]acetamide is a versatile functional group that can serve as a linchpin for synthetic transformations. Future research should systematically investigate its reactivity under various conditions to establish its utility as a chemical building block.

The dual amide-like nature of the acylurea moiety presents opportunities for selective transformations. Research could focus on the differential reactivity of the two N-H protons and the two carbonyl groups. For instance, selective N-alkylation or N-arylation could be explored to generate a library of trisubstituted urea (B33335) derivatives. Furthermore, the susceptibility of one carbonyl group to nucleophilic attack over the other could be investigated, potentially leading to novel ring-forming reactions or selective cleavage pathways to generate amides or ureas under specific conditions.

The compound could also serve as a precursor for heterocyclic synthesis. Reaction pathways could be designed where the acylurea acts as a key intermediate that, upon reaction with bifunctional reagents, leads to the formation of complex heterocyclic systems. The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the reactivity of the adjacent N-H group, a factor that could be exploited for regioselective reactions.

Potential Reaction Type Reagents/Conditions Expected Outcome/Synthetic Utility
Selective N-AlkylationBases of varying strength (e.g., K₂CO₃, NaH), Alkyl halidesGeneration of diverse N-substituted acylurea libraries for structure-activity relationship (SAR) studies.
Cyclization ReactionsBifunctional reagents (e.g., dihalides, diketones)Synthesis of novel five- or six-membered heterocyclic compounds containing a urea motif.
Reductive TransformationsCatalytic hydrogenation (e.g., H₂/Pd-C), Transfer hydrogenationReduction of the nitro group to an amine, providing a key intermediate for further functionalization, such as diazotization or amide coupling.
Hydrolytic Stability/CleavageAcidic/basic conditions, specific enzyme classesUnderstanding the compound's stability and potential as a prodrug; controlled release of acetamide (B32628) or 4-nitroaniline (B120555).

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work. Future research should leverage advanced modeling techniques to gain a deeper understanding of its structural and electronic properties.

Conformational Analysis: The conformational preferences of urea derivatives are critical for their biological activity, as different conformers can present distinct pharmacophoric features to a target receptor. researchgate.netnih.gov Well-Tempered Metadynamics and Density Functional Theory (DFT) calculations can be used to map the conformational free-energy landscape of this compound. nih.gov These studies can identify the most stable conformers and the energy barriers between them, providing insights into how the molecule might bind to a biological target. researchgate.net

Mechanistic Studies: Computational modeling can elucidate the mechanisms of the reactions discussed in the previous section. For example, DFT can be used to model the transition states of O→N acyl migration during certain synthetic routes, a common side reaction in carbodiimide-mediated syntheses that can sometimes be harnessed to produce N-acylureas. ias.ac.inresearchgate.net This understanding can help optimize reaction conditions to favor the desired product.

Predictive Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological targets of this compound and to design new analogs with enhanced potency and selectivity. dntb.gov.ua By modeling the interactions of the molecule with the active sites of various enzymes (e.g., kinases, ureases, histone deacetylases), researchers can prioritize which biological activities to investigate experimentally. nih.govacs.org The model can also predict how modifications to the acetamide or nitrophenyl moieties would affect binding affinity. dntb.gov.ua

Development of Novel Synthetic Methodologies for Carbamoyl (B1232498) Acetamide Scaffolds

The development of efficient, safe, and environmentally benign synthetic methods is a cornerstone of modern chemistry. Research into this compound can spur innovation in the synthesis of the broader class of N-acylureas.

Traditional methods for synthesizing N-acylureas often involve the acylation of ureas or the reaction of amides with isocyanates. nsf.gov The latter often requires the use of phosgene-derived isocyanates, which are highly toxic. nsf.gov Future work could focus on developing phosgene-free, one-pot syntheses. For example, exploring transition-metal-catalyzed carbonylation reactions or developing novel coupling reagents that can directly link carboxylic acids, urea, and amines would be a significant contribution.

Another promising avenue is the use of solid-phase synthesis to create libraries of N-acylurea derivatives for high-throughput screening. acs.org Developing robust solid-phase methods where either the acetamide or the nitrophenyl portion is attached to a resin would facilitate the rapid diversification of the scaffold. acs.org Furthermore, investigating greener reaction conditions, such as using water as a solvent or employing catalytic systems that minimize waste, aligns with the principles of sustainable chemistry. ias.ac.inresearchgate.net

Synthetic Approach Key Innovation/Goal Potential Contribution
One-Pot ReactionsCombining carboxylic acids, ureas, and amines with a coupling agent.Increased efficiency, reduced purification steps, and improved atom economy.
Transition-Metal CatalysisPalladium-catalyzed carbonylation of aryl halides in the presence of acetamide.Avoidance of hazardous isocyanate intermediates.
Flow ChemistryContinuous synthesis in microreactors.Improved safety, scalability, and control over reaction parameters.
BiocatalysisUsing enzymes to catalyze the formation of the acylurea bond.High selectivity and mild, environmentally friendly reaction conditions.

Exploration of Diverse In Vitro Biological Activities and Pharmacological Targets

The this compound scaffold contains several features that suggest potential biological activity. A systematic in vitro screening campaign is a critical future direction.

The N-acylurea and diaryl urea motifs are present in numerous approved drugs, particularly kinase inhibitors used in oncology. nih.govfrontiersin.org Therefore, an initial screen against a broad panel of human kinases is highly warranted. The 4-nitrophenyl group is a known feature in compounds with antimicrobial and antiparasitic activity. nih.gov Consequently, screening against a panel of pathogenic bacteria, fungi, and parasites (such as Leishmania) could reveal new therapeutic applications. nih.gov

Furthermore, the nitroaromatic group makes this compound a candidate for a hypoxia-activated prodrug. mdpi.com Many solid tumors have hypoxic (low-oxygen) regions where specific reductase enzymes are highly active. These enzymes can selectively reduce the nitro group, triggering the release of a cytotoxic agent only in the tumor microenvironment. mdpi.com This hypothesis can be tested in vitro using cancer cell lines cultured under normoxic and hypoxic conditions.

Other potential activities to explore, based on related urea and acetamide structures, include anticonvulsant effects, urease inhibition (relevant for Helicobacter pylori infections), and anti-inflammatory activity. nsf.govnih.gov

Contribution to the Design of Novel Compounds for Chemical Biology Research

Beyond therapeutic applications, this compound can serve as a valuable scaffold for creating tool compounds for chemical biology research. These tools are essential for dissecting complex biological pathways and identifying new drug targets.

Affinity Probes: If the compound is found to have a specific biological target, it can be derivatized to create affinity-based probes. By incorporating a reactive group (like a chloroacetamide) or a photoreactive group, a covalent bond can be formed with the target protein, allowing for its isolation and identification.

Fluorescent Probes: A fluorescent dye could be attached to the molecule, likely by first reducing the nitro group to an amine and then coupling it to a fluorophore. Such probes would allow researchers to visualize the subcellular localization of the compound and its target in living cells using fluorescence microscopy.

Scaffold for Fragment-Based Drug Discovery: The core "carbamoyl acetamide" structure could be used as a starting point in fragment-based drug discovery (FBDD). Researchers could test this core fragment and then systematically build upon it, using structural biology and computational chemistry to design more potent and selective ligands for a protein of interest.

By serving as a template for these chemical biology tools, research on this compound can contribute fundamentally to our understanding of cellular biology and disease, paving the way for the next generation of therapeutics.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for N-[(4-Nitrophenyl)carbamoyl]acetamide?

Methodological Answer: Synthesis typically involves coupling reactions between 4-nitrophenyl isocyanate and acetamide derivatives. For example, a reflux-based acetylation method using acetic anhydride (e.g., as described for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide in ) can be adapted. Key steps include maintaining precise pH control (5.5–6.5) during precipitation and purification via recrystallization (e.g., ethanol/water mixtures) . Reaction yields (e.g., 45–70%) depend on stoichiometry, solvent choice, and temperature optimization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular weight and fragmentation patterns (e.g., HRMS data in for a related acetamide).
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretching at ~1656 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve aromatic proton environments and carbamate/carbamoyl linkages .
  • X-ray Crystallography: Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in –16) .

Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

  • Melting Point: Reported values range from 153–154°C for structurally similar N-methyl derivatives ().
  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the nitro and carbamoyl groups .
  • Thermal Stability: Assessed via thermogravimetric analysis (TGA) under inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation in synthesis?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., triflic acid in ) to enhance reaction efficiency.
  • Solvent Optimization: Switch from acetic anhydride to DMF for better solubility of intermediates .
  • Temperature Control: Lowering reaction temperature reduces decomposition (e.g., from reflux to 60°C) .
  • Purification Techniques: Column chromatography (e.g., silica gel with DCM eluent) improves purity, as demonstrated in multicomponent reactions () .

Q. How can crystallographic data and computational modeling (e.g., DFT) resolve structural ambiguities?

Methodological Answer:

  • X-ray Diffraction: Resolve torsional angles (e.g., nitro group twist relative to the benzene ring in ) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental IR/NMR data (e.g., used DFT for optical properties) .
  • Molecular Dynamics Simulations: Model solvent effects on crystal packing .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or material properties?

Methodological Answer:

  • Heterocyclic Functionalization: Introduce pyrazolo-pyrimidinone or indole moieties via multicomponent reactions (e.g., ) .
  • Electron-Withdrawing Groups: Substitute the nitro group with trifluoromethyl or sulfonyl groups to modulate reactivity (e.g., ) .
  • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., chloro vs. methoxy in ) with biological activity .

Q. How can contradictions in reported data (e.g., melting points, spectral peaks) be resolved?

Methodological Answer:

  • Reproducibility Studies: Replicate syntheses under standardized conditions (e.g., pH, solvent purity) .
  • Cross-Validation: Compare IR, NMR, and HRMS data across multiple batches .
  • Meta-Analysis: Review crystallographic databases (e.g., CCDC entries in –16) to identify polymorphic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.